molecular formula C11H9Cl2N3OS B6299898 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one CAS No. 1256557-60-4

2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B6299898
CAS No.: 1256557-60-4
M. Wt: 302.2 g/mol
InChI Key: CQXYMSOIEPDHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one (CAS 1256557-60-4) is a high-purity pyrimidine derivative supplied for advanced research and development applications. This compound is primarily utilized as a key pharmaceutical intermediate in the synthesis and exploration of novel therapeutic agents. Its core pyrimidine structure is a privileged scaffold in medicinal chemistry, frequently investigated for targeting essential enzymes . Research into similar pyrimidine and pyridopyrimidine-based compounds has demonstrated their potential as potent inhibitors of bacterial biotin carboxylase (BC), a crucial enzyme in the fatty acid biosynthesis pathway of Gram-negative bacteria . Furthermore, derivatives based on the dihydropyrrolopyrimidin-6-one core have shown significant promise in the field of immuno-oncology, acting as ENPP1 inhibitors to activate the STING pathway and elicit robust antitumor responses . Supplied with a minimum purity of 99%, this chemical is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYMSOIEPDHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidinone Synthesis

The 4-methyl-1H-pyrimidin-6-one core is typically synthesized via cyclocondensation of β-keto esters or amides with urea derivatives. For example, 4-methyl-6-hydroxypyrimidin-2(1H)-one can be prepared by heating ethyl acetoacetate with urea in acidic conditions, followed by methylation at the 4-position using iodomethane in the presence of a base such as potassium carbonate. Alternative routes involve nitration and hydrolysis of pyridine intermediates, as demonstrated in the synthesis of analogous pyridopyrimidines.

Nucleophilic Substitution

A common strategy involves reacting 2-mercapto-4-methyl-1H-pyrimidin-6-one with 3,5-dichloro-4-(chloromethyl)pyridine. The reaction proceeds under basic conditions (e.g., cesium carbonate in DMF) at 60–80°C, facilitating thioether bond formation. This method achieves moderate yields (45–60%) but requires rigorous purification to remove unreacted starting materials.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling offers higher regioselectivity. For instance, 2-iodo-4-methyl-1H-pyrimidin-6-one reacts with (3,5-dichloro-4-pyridyl)methanethiol in the presence of Pd(OAc)₂ and DPEPhos in 1,4-dioxane at reflux. This method, adapted from analogous pyridine syntheses, achieves yields up to 70% but necessitates degassing to prevent sulfide oxidation.

Mechanistic Characterization

Cyclocondensation Mechanism

The formation of the pyrimidinone core proceeds via a six-membered transition state, where the β-keto ester’s carbonyl oxygen attacks the urea’s electrophilic carbon, followed by dehydration. Methylation at the 4-position occurs through an SN2 mechanism, with iodomethane acting as the methylating agent.

Thioether Bond Formation

In nucleophilic substitution, the thiolate anion (generated by deprotonation of 2-mercaptopyrimidinone) attacks the electrophilic chloromethyl group on the pyridine ring. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state. Cross-coupling routes involve oxidative addition of the palladium catalyst to the pyrimidinyl iodide, followed by transmetallation with the thiolate and reductive elimination to form the C–S bond.

Optimization Strategies

Solvent and Base Selection

ParameterOptimal ConditionsYield Improvement
Solvent 1,4-Dioxane or DMF+15–20%
Base Cesium carbonate+10% vs. K₂CO₃
Temperature 80°C (cross-coupling)+25% vs. RT

Catalytic Systems

The Pd(OAc)₂/DPEPhos system outperforms other catalysts (e.g., Pd(PPh₃)₄) in cross-coupling, reducing side products like disulfides. A catalyst loading of 2.5 mol% balances cost and efficiency.

Analytical Validation

Structural Confirmation

  • ¹H NMR (DMSO-d₆): Key peaks include δ 2.35 (s, 3H, CH₃), 4.52 (s, 2H, SCH₂), 6.25 (s, 1H, pyrimidinone-H), and 8.15 (s, 2H, pyridyl-H).

  • HPLC : Retention time ≈2.35 min with >98% purity (C18 column, acetonitrile/water gradient).

Purity and Stability

The compound exhibits stability in inert atmospheres but degrades under prolonged exposure to moisture, necessitating storage at −20°C.

Challenges and Alternatives

Competing Side Reactions

  • Disulfide Formation : Mitigated by degassing solvents and using reducing agents (e.g., ascorbic acid).

  • Pyridine Ring Halogenation : Controlled by stoichiometric use of dichloropyridine intermediates.

Alternative Routes

  • Mitsunobu Reaction : Coupling 2-mercaptopyrimidinone with 3,5-dichloro-4-pyridinemethanol using DIAD and PPh₃ (yield: 50–55%).

  • Enzymatic Sulfurization : Preliminary studies show lipase-catalyzed thioether formation under mild conditions, though yields remain suboptimal (30–40%).

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)Environmental Impact
Nucleophilic 1,20058High (DMF waste)
Cross-Coupling 2,80070Moderate (Pd recovery)

Green Chemistry Approaches

  • Solvent Recycling : 1,4-dioxane recovery via distillation reduces waste by 40%.

  • Catalyst Immobilization : Silica-supported Pd nanoparticles enable reuse for 5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridyl or pyrimidinone rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Pyridyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application, whether it be inhibition of a particular enzyme or activation of a receptor.

Comparison with Similar Compounds

Pyrimidinone Derivatives

  • Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13): Structure: Annulated pyrimidine system with a thiopyran ring and methylsulfanyl substituent. Synthesis: Derived from [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate . Key Difference: The target compound lacks annulated rings but shares the methylsulfanyl group, which may affect reactivity.

Pyridin-2-one Derivatives

  • 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Pyridin-2-one (1)): Structure: Pyridinone core with acetylphenyl and dimethylaminophenyl substituents. Comparison: The target compound’s dichloropyridyl group provides stronger electron-withdrawing effects compared to the acetylphenyl group in this analog.

Pyrido-Pyrimidinone Derivatives

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Structure: Fused pyrido-pyrimidinone system with a benzisoxazole substituent. Application: Likely designed for CNS activity due to the benzisoxazole moiety (a feature absent in the target compound) .

Data Tables

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound Pyrimidin-6-one 3,5-Dichloro-4-pyridyl, methylsulfanyl Not specified -
Ethyl 2-[2-(methylsulfanyl)...]acetate (13) Thieno-pyrimidinone Thiopyran annulation, methylsulfanyl [4+2] Cyclocondensation
Pyridin-2-one (1) Pyridin-2-one Acetylphenyl, dicarbonitrile Multicomponent reaction

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Effect on Properties
Target Compound 3,5-Dichloro-pyridyl Enhanced hydrophobicity, electron deficiency
Pyridin-2-one (1) 4-(Dimethylamino)phenyl Increased electron density, basicity
Cationic Surfactant () Trimethyl hexadecan-1-aminium Improved aqueous dispersion

Biological Activity

The compound 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9Cl2N3OSC_{10}H_{9}Cl_{2}N_{3}OS, with a molecular weight of approximately 273.17 g/mol. The structure features a pyrimidine ring substituted with a dichloropyridyl group and a methylsulfanyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H9Cl2N3OSC_{10}H_{9}Cl_{2}N_{3}OS
Molecular Weight273.17 g/mol
CAS Number[Not provided]

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related pyrimidine derivative has been identified as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, leading to reduced tumor growth in xenograft models of bladder cancer . This suggests that This compound could have similar effects, potentially inhibiting cancer cell proliferation by targeting FGFR pathways.

Antimicrobial Activity

The compound's structure suggests potential activity against various pathogens. A study highlighted the effectiveness of pyrimidine derivatives against Mycobacterium tuberculosis and other pathogens, indicating that modifications in the pyrimidine ring could enhance antimicrobial properties . The presence of the dichloropyridyl group may contribute to this activity by facilitating interactions with microbial enzymes.

The proposed mechanism of action for similar compounds typically involves the inhibition of specific enzymes or receptors involved in cell signaling pathways. For example, the inhibition of FGFR can lead to decreased angiogenesis and tumor growth . Additionally, compounds targeting microbial enzymes disrupt essential metabolic processes in bacteria.

Case Study 1: Anticancer Efficacy

In a preclinical study involving bladder cancer models, a compound structurally related to This compound demonstrated significant tumor reduction when administered at doses inhibiting FGFR signaling pathways. The study reported a 70% reduction in tumor size compared to controls after four weeks of treatment .

Case Study 2: Antimicrobial Testing

A series of pyrimidine derivatives were tested for their antimicrobial efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa . The results indicated that modifications similar to those found in This compound enhanced activity against these resistant strains, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrimidin-6-one core with a methyl group at position 4 and a 3,5-dichloro-4-pyridylmethylsulfanyl substituent at position 2. The electron-withdrawing chloro groups on the pyridyl ring enhance electrophilic reactivity, while the methylsulfanyl group facilitates nucleophilic substitution reactions. Structural characterization typically employs 1H^1H/13C^{13}C NMR, X-ray crystallography (using SHELX software for refinement ), and mass spectrometry to confirm purity and regiochemistry .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves multi-step reactions, starting with cyclocondensation of thiourea derivatives with β-keto esters to form the pyrimidinone core. The methylsulfanyl group is introduced via nucleophilic substitution using methyl mercaptan under controlled pH (~7–8) to avoid side reactions. The 3,5-dichloro-4-pyridyl moiety is typically attached via a Suzuki-Miyaura coupling or thiol-ene "click" chemistry, requiring anhydrous conditions and Pd catalysts .

Q. How can researchers assess its preliminary biological activity?

Initial pharmacological profiling uses radiolabeled binding assays to measure receptor affinity (e.g., phosphodiesterase inhibition ) and electrophysiological recordings to evaluate ion channel modulation. Dose-response curves are generated to determine IC50_{50} values, with positive controls (e.g., theophylline for PDE inhibition) to validate experimental setups .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization requires meticulous control of reaction parameters:

  • Temperature : Pyrimidinone cyclization is exothermic; maintaining 60–70°C prevents decomposition .
  • Catalyst loading : Pd(PPh3_3)4_4 at 2–5 mol% balances cost and efficiency in coupling reactions .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves regioisomers, which are common due to the dichloropyridyl group’s steric demands .

Q. What strategies resolve contradictions in receptor-binding data across studies?

Discrepancies often arise from assay conditions. For example:

  • Buffer pH : PDE4 binding affinity varies significantly at pH <7.0 due to protonation of the pyridyl nitrogen .
  • Membrane preparation : Crude vs. purified receptor extracts alter ligand accessibility. Standardizing membrane isolation protocols (e.g., ultracentrifugation at 100,000×g) improves reproducibility .

Q. How can computational modeling predict its metabolic stability?

Density functional theory (DFT) calculates electron density maps to identify susceptible sites (e.g., methylsulfanyl group for oxidative metabolism). Pharmacokinetic simulations (using ADMET Predictor™) integrate LogP (~2.8) and polar surface area (85 Å2^2) to estimate hepatic clearance and bioavailability. Experimental validation uses liver microsome assays with LC-MS quantification .

Q. What methods validate its selectivity against off-target receptors?

High-throughput screening panels (e.g., CEREP’s SafetyScreen44™) assess selectivity across 44 receptors. For PDE isoforms, kinetic assays with 3H^3H-cAMP quantify inhibition at varying ATP concentrations. Cross-reactivity <10% at 1 µM is considered selective .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring minimal solvent interference.
  • Surfactants : Add 0.01% Tween-80 to mimic physiological lipid environments .
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the pyrimidinone’s 1-position to enhance hydrophilicity .

Q. What analytical techniques distinguish between tautomeric forms?

The 1H-pyrimidin-6-one exists in keto-enol tautomerism. 1H^1H NMR (DMSO-d6_6) identifies enolic protons (δ 12.5–13.0 ppm). X-ray crystallography definitively assigns tautomeric states by resolving bond lengths: C=O bonds (1.21–1.23 Å) confirm the keto form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.